molecular formula C9H5F3N4O B7768806 2-pyrazin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

2-pyrazin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7768806
M. Wt: 242.16 g/mol
InChI Key: VNJYQRKONYKZKV-UHFFFAOYSA-N
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Description

. This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of azepane-1-sulfonyl chloride with 3-amino-5-(2-thioacetamido)-1,3,4-oxadiazole under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3-(Piperidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • 2-((5-(3-(Morpholin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

What sets 2-((5-(3-(Azepan-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide apart from similar compounds is its unique azepane ring structure, which may confer distinct biological activities and chemical reactivity. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-pyrazin-2-yl-6-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O/c10-9(11,12)6-3-7(17)16-8(15-6)5-4-13-1-2-14-5/h1-4H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYQRKONYKZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C2=NC(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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